Ethyl Trifluoropyruvate
Overview
Description
Ethyl 3,3,3-trifluoropyruvate is a trifluoromethylated compound. Enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions have been reported.
Scientific Research Applications
Organocatalysis and Enantioselective Synthesis
Ethyl trifluoropyruvate has been effectively used in organocatalysis. A significant application is in the enantioselective arylation of ethyl 4,4,4-trifluoroacetoacetate and this compound, leading to chiral trifluoromethyl-substituted tertiary alcohols. This method is pivotal in producing compounds with excellent optical purities, especially in the field of asymmetric synthesis (Nie et al., 2009).
Trifluoroacetylation in Organic Chemistry
The trifluoroacetylation of indoles using this compound as a trifluoroacetylating reagent is another notable application. This method provides a streamlined approach to preparing 3-trifluoroacetylindole derivatives, underlining its practicality and operational simplicity in organic synthesis (Yan et al., 2017).
Synthesis of Biochemically Relevant Compounds
This compound is also employed in the biomimetic transamination for the synthesis of β,β,β-trifluoroalanine, a compound of biological interest. This synthesis process involves azomethine-azomethine isomerization under mild conditions, showcasing its significance in biochemical compound synthesis (Soloshonok & Kukhar, 1997).
Free-Radical Chemistry
In free-radical reactions, mthis compound, a closely related compound, reacts with aldehydes to yield β,β,β-trifluoro-α-(methoxycarbonyl)ethyl carboxylates. This reaction typifies its role in free-radical chemistry and the synthesis of complex organic compounds (Markova et al., 1998).
Development of Pharmaceutical Intermediates
This compound is central in the synthesis of various pharmaceutical intermediates, like (S)- and (R)-alpha-trifluoromethyl proline. These compounds are crucial for developing enantiopure fluorinated amino acids and peptides, highlighting its utility in pharmaceutical chemistry (Chaume et al., 2006).
Improving Battery Performance
In the field of materials science, this compound derivatives, like ethyl 3,3,3-trifluoropropanoate, have been used to enhance the cycling performance of lithium-ion batteries. This showcases its potential in improving energy storage technologies (Huang et al., 2016).
Mechanism of Action
Target of Action
Ethyl Trifluoropyruvate is a trifluoromethylated compound . It is primarily used as a building block in synthetic chemistry for the synthesis of fluorine-containing compounds . It is also used as a reagent for the preparation of potential biologically active compounds .
Mode of Action
This compound is known to undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles . This reaction involves the transfer of a trifluoromethyl group from the this compound to the phenol or indole, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known to participate in reactions leading to the formation of bi- and tricyclic compounds . When used in excess with acetone and diamines, it leads to the formation of dipyrrolo[1,2-a:2’,1’-b]imidazole-3,8-dione and dipyrrolo[1,2-a:2’,1’-b]pyrimidine-3,9-dione . An aldol mechanism has been proposed for these reactions .
Pharmacokinetics
Its physical properties such as its density (1283 g/mL at 25 °C) and refractive index (n20/D 1341) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in the preparation of potential biologically active compounds, it can lead to the formation of highly enantioselective organocatalytic hydroxyalkylation of indoles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and the presence of other reagents can affect the outcome of the reactions it participates in . .
Safety and Hazards
Ethyl 3,3,3-trifluoropyruvate is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Future Directions
Ethyl 3,3,3-trifluoropyruvate holds great potential for the development of bioactive compounds, especially nootropics and painkillers . It is also being considered for the treatment of neuropathic pain conditions . Furthermore, some hexahydropyrrolo [1,2- a ]imidazol-5-ones were found to possess herbicidal activity .
Biochemical Analysis
Biochemical Properties
Ethyl Trifluoropyruvate plays a significant role in biochemical reactions. It has been reported to be involved in the enantioselective Friedel–Crafts alkylation of simple phenols and indoles
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVUNUOIEYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371934 | |
Record name | Ethyl Trifluoropyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-18-0 | |
Record name | Ethyl 3,3,3-trifluoro-2-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13081-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl Trifluoropyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3,3,3-trifluoro-2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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